

Spectroscopic Analysis of 2-Chloro-5-(difluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Chloro-5-(difluoromethyl)pyridine
Cat. No.:	B1359254

[Get Quote](#)

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for **2-Chloro-5-(difluoromethyl)pyridine** (CAS: 71701-99-0) is limited. This guide provides a detailed spectroscopic analysis of the closely related analogue, 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3). The data presented herein for the trifluoromethyl analogue serves as a valuable comparative reference for researchers and scientists engaged in the synthesis, characterization, and drug development of related difluoromethylpyridine derivatives.

Spectroscopic Data Summary for 2-Chloro-5-(trifluoromethyl)pyridine

The following tables summarize the key spectroscopic data obtained for 2-Chloro-5-(trifluoromethyl)pyridine.

Table 1: ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.689	s	H-6
7.904	d	H-4
7.497	d	H-3

Table 2: ^{13}C NMR Data

Note: Specific peak assignments for ^{13}C NMR were not explicitly available in the searched literature. The chemical shifts are reported without definitive assignment.

Chemical Shift (δ) ppm
151.7
147.2
138.5
126.8 (q)
123.5 (q)
121.2

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Putative Fragment
183	32.2	$[\text{M}+2]^+$
181	100.0	$[\text{M}]^+$
146	95.6	$[\text{M}-\text{Cl}]^+$
126	32.6	$[\text{M}-\text{Cl}-\text{HF}]^+$
69	15.9	$[\text{CF}_3]^+$

Table 4: Infrared (IR) Spectroscopy Data

While a detailed peak table is not readily available, the infrared spectrum of 2-Chloro-5-(trifluoromethyl)pyridine is expected to exhibit characteristic absorption bands corresponding to:

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H stretch	Aromatic
1600-1450	C=C and C=N stretch	Pyridine ring
1350-1150	C-F stretch	Trifluoromethyl group
850-750	C-Cl stretch	Chloro group

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These are based on standard laboratory practices for the analysis of organic compounds.

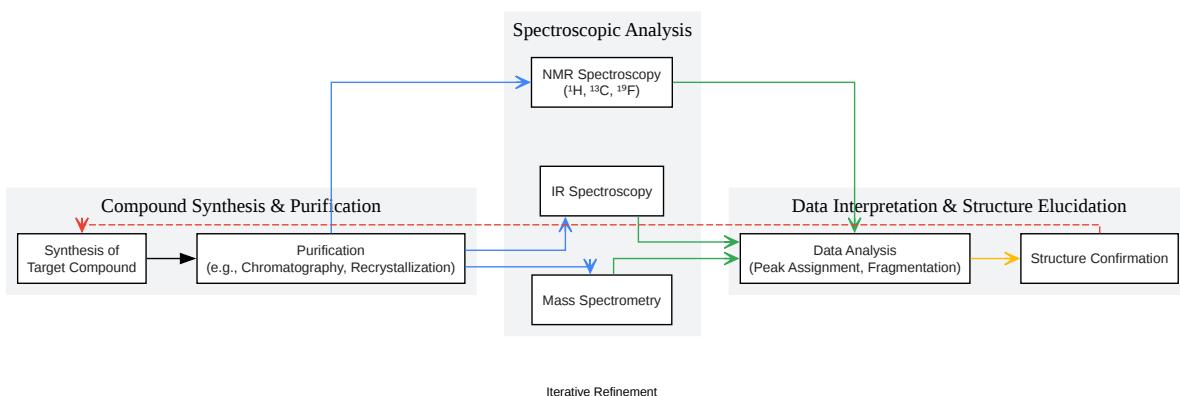
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 2-Chloro-5-(trifluoromethyl)pyridine (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer with a field strength of 400 MHz or higher, equipped with a multinuclear probe.
- **¹H NMR Parameters:**
 - **Pulse Sequence:** Standard single-pulse experiment.
 - **Spectral Width:** Approximately 15 ppm, centered around 5 ppm.
 - **Acquisition Time:** 2-3 seconds.
 - **Relaxation Delay:** 1-2 seconds.
 - **Number of Scans:** 16 to 64.
- **¹³C NMR Parameters:**

- Pulse Sequence: Standard single-pulse experiment with proton decoupling.
- Spectral Width: Approximately 200 ppm, centered around 100 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 to 4096.
- ^{19}F NMR Parameters:
 - Pulse Sequence: Standard single-pulse experiment with proton decoupling.
 - Spectral Width: Approximately 200 ppm, centered around -60 to -80 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 64 to 256.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing a drop of the solution to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing the mixture into a disc.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plate or KBr pellet is recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

- Ionization Method: Electron Impact (EI) is a common method for this type of molecule.
- Instrumentation: A mass spectrometer capable of EI ionization, such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloro-5-(difluoromethyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1359254#spectroscopic-data-nmr-ir-ms-for-2-chloro-5-difluoromethyl-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com